
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15BrF3N5O2S2 and its molecular weight is 570.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings and case studies regarding its biological activity, including antibacterial and antitumor properties.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Imidazole ring : Known for its role in various biological processes.
- Thiadiazole moiety : Often associated with antimicrobial and anticancer activities.
- Bromophenyl and trifluoromethoxy substitutions : These groups can enhance the compound's lipophilicity and bioactivity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, particularly against Clostridioides difficile (C. difficile). The compound under review has shown promising results in inhibiting the enzyme FabK, which is crucial for bacterial fatty acid biosynthesis.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | IC50 (μM) | MIC (μg/mL) | Target |
---|---|---|---|
Compound A | 0.10 | 1.56 | FabK |
Compound B | 0.24 | 6.25 | FabK |
This compound | TBD | TBD | TBD |
The specific IC50 values for the compound are yet to be determined but are expected to fall within a competitive range based on structural analogs .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Research indicates that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant activity against lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (T-47D) cell lines.
Table 2: Cytotoxicity of Related Compounds
Compound Name | GI50 (μM) | TGI (μM) | LC50 (μM) | Cancer Type |
---|---|---|---|---|
Compound C | 25.1 | 77.5 | 93.3 | Non-small lung cancer |
Compound D | 15.9 | TBD | TBD | Breast cancer |
This compound | TBD | TBD | TBD |
The biological activity of this compound is thought to stem from its ability to interact with specific enzymatic targets within bacteria and cancer cells. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins such as FabK.
Case Studies
A recent study focused on synthesizing a series of phenylimidazole derivatives for their antibacterial activity against C. difficile. Among these compounds, those bearing bromophenyl and trifluoromethoxy substituents exhibited improved potency compared to their analogs without these groups .
Another study evaluated the cytotoxic effects of thiadiazole-containing compounds on various cancer cell lines, revealing that modifications to the thiadiazole moiety could significantly enhance antitumor efficacy .
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. For instance, derivatives of related compounds have demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or inhibition of essential metabolic pathways .
Anticancer Properties
The compound's structural characteristics suggest potential efficacy against cancer cells. Research indicates that imidazole derivatives can inhibit tyrosine kinases, which are crucial in the proliferation of cancer cells. Compounds similar to this one have shown promising results in vitro against breast cancer cell lines (e.g., MCF7), indicating potential for further development as anticancer agents .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the binding affinity and inhibitory effects of such compounds on various receptors involved in disease processes. Molecular docking studies have provided insights into how these compounds interact at the molecular level, potentially leading to the design of more effective therapeutic agents .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study explored the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial properties, suggesting that compounds with similar structures may also be effective . -
Case Study 2: Anticancer Activity
In another investigation, compounds derived from imidazole were tested for their ability to inhibit cancer cell growth. The study utilized the Sulforhodamine B assay to evaluate cytotoxicity against human breast adenocarcinoma cells, revealing that some derivatives had strong antiproliferative effects .
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3N5O2S2/c1-12-28-29-19(34-12)27-18(31)11-33-20-26-10-17(13-2-4-14(22)5-3-13)30(20)15-6-8-16(9-7-15)32-21(23,24)25/h2-10H,11H2,1H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEBQINBLFLTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。